4-Bromo-2,6-bis(bromomethyl)pyridine

Vue d'ensemble

Description

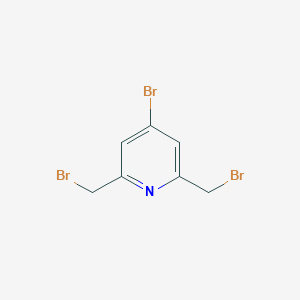

4-Bromo-2,6-bis(bromomethyl)pyridine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms attached to a pyridine ring. This compound is of significant interest in organic synthesis and material science due to its unique reactivity and structural properties.

Méthodes De Préparation

4-Bromo-2,6-bis(bromomethyl)pyridine can be synthesized through the bromination of 2,6-bis(bromomethyl)pyridine. The typical synthetic route involves the reaction of pyridine-2,6-diyldimethanol with hydrobromic acid at elevated temperatures. The reaction is carried out at around 125°C for several hours, followed by neutralization with sodium bicarbonate to isolate the desired product .

Analyse Des Réactions Chimiques

4-Bromo-2,6-bis(bromomethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with the aid of palladium catalysts.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine typically involves bromination reactions of suitable precursors, such as 2,6-bis(bromomethyl)pyridine. The compound is known for its ability to undergo various chemical transformations, including:

- Substitution Reactions : The bromine atoms can be substituted by nucleophiles (e.g., amines or thiols), leading to new derivatives.

- Oxidation and Reduction : Participates in oxidation and reduction reactions under specific conditions.

- Coupling Reactions : Used in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with palladium catalysts.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. It serves as a precursor for synthesizing complex ligands and catalysts used in various chemical reactions, including:

- Palladium-Catalyzed Reactions : It aids in the formation of complex ligands essential for catalysis.

- Polymer Synthesis : Employed in the anodic oxidation of bis(pyridine) complexes to create poly(dichlorophenylene oxide) .

Medicinal Chemistry

The compound has been explored for its potential biological activities:

- Antimicrobial Properties : Studies indicate that brominated pyridines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Potential : In vitro studies show that it may induce apoptosis in cancer cells, activating apoptotic pathways while downregulating anti-apoptotic proteins like Bcl-2 . The presence of bromine atoms enhances lipophilicity, facilitating cellular uptake.

Material Science

In material science, this compound is applied in the development of advanced materials:

- Polymer Chemistry : It has been used to synthesize novel polymeric materials with specific properties suitable for applications in electronics and coatings .

- Spin-Transition Studies : The compound is employed in studying thermal and light-induced spin-transitions in iron(II) complexes, contributing to the understanding of spin-crossover phenomena .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of brominated pyridines have significant antibacterial activity. The research highlighted structure-activity relationships indicating that increased bromination correlates with enhanced antimicrobial efficacy .

Cytotoxic Effects on Cancer Cells

Research from Cancer Letters revealed that this compound induces cytotoxicity in human breast cancer cell lines (MCF-7). The compound was shown to activate apoptotic pathways while downregulating anti-apoptotic proteins .

Mécanisme D'action

The mechanism of action of 4-Bromo-2,6-bis(bromomethyl)pyridine largely depends on its role in specific reactions. In substitution reactions, the bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the compound participates in oxidative addition and transmetalation steps, essential for forming new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

4-Bromo-2,6-bis(bromomethyl)pyridine can be compared with other brominated pyridine derivatives:

2,6-Bis(bromomethyl)pyridine: Lacks the additional bromine atom at the 4-position, making it less reactive in certain substitution reactions.

2,6-Bis(chloromethyl)pyridine: Contains chlorine atoms instead of bromine, resulting in different reactivity and applications.

2,6-Dibromopyridine: Similar in structure but lacks the bis(bromomethyl) groups, leading to different chemical behavior.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

4-Bromo-2,6-bis(bromomethyl)pyridine is an organic compound notable for its unique structural features and biological activities. This compound, characterized by the presence of two bromomethyl groups on a pyridine ring, has been studied for its potential applications in medicinal chemistry and as a precursor for various organic reactions.

Chemical Structure and Properties

The molecular formula of this compound is . The compound exhibits significant reactivity due to the presence of multiple bromine substituents, which can influence its interaction with biological targets. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₃N |

| Molecular Weight | 292.9 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated pyridines can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes or interfere with enzyme function .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases . The presence of bromine atoms is believed to enhance these effects by increasing lipophilicity and facilitating cellular uptake.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The bromomethyl groups can act as electrophiles, potentially modifying nucleophilic sites on enzymes.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Metal Ion Coordination : The nitrogen atom in the pyridine ring can coordinate with metal ions, which may play a role in biological systems as enzyme cofactors or in mediating redox reactions .

Case Studies

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of brominated pyridines exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships indicating that increased bromination correlates with enhanced antimicrobial efficacy .

- Cytotoxic Effects on Cancer Cells : In a research article from Cancer Letters, it was demonstrated that this compound induced cytotoxicity in human breast cancer cell lines (MCF-7). The compound was shown to activate apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-2 .

Synthesis and Applications

The synthesis of this compound typically involves bromination reactions on suitable precursors. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex molecules, including macrocyclic compounds used in drug delivery systems and chelators for metal ions .

Propriétés

IUPAC Name |

4-bromo-2,6-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMBLYCYGXVKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CBr)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349068 | |

| Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106967-42-4 | |

| Record name | 4-Bromo-2,6-bis(bromomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106967-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.